(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride
Description
(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride (CAS: 2098089-46-2) is a bicyclic tertiary amine derivative with a molecular formula of C₈H₁₅ClFNO and a molecular weight of 195.66 g/mol . The compound features a bicyclo[3.2.1]octane core substituted with a fluorine atom and a hydroxymethyl group at the 3-position, forming a hydrochloride salt. It is described as a lab-use chemical with a purity of ≥95%, though it is currently discontinued in commercial markets .
Properties
IUPAC Name |
(3-fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO.ClH/c9-8(5-11)3-6-1-2-7(4-8)10-6;/h6-7,10-11H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZXGQSZCRTTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(CO)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (3-Fluoro-8-azabicyclo[32The compound’s structure suggests that it may interact with the family of tropane alkaloids. Tropane alkaloids are known to display a wide array of interesting biological activities.
Mode of Action
The exact mode of action of (3-Fluoro-8-azabicyclo[32Based on its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner.
Biochemical Pathways
The specific biochemical pathways affected by (3-Fluoro-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may affect similar pathways.
Result of Action
The molecular and cellular effects of (3-Fluoro-8-azabicyclo[32Based on its structural similarity to tropane alkaloids, it may have similar effects.
Biochemical Analysis
Biochemical Properties
(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as acetylcholinesterase and monoamine oxidase. These interactions are crucial as they can influence the levels of neurotransmitters in the brain, thereby affecting neurological functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the signaling pathways of dopamine and serotonin, which are critical for mood regulation and cognitive functions. Additionally, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, it binds to acetylcholinesterase, inhibiting its activity and thereby increasing the levels of acetylcholine in the synaptic cleft. This mechanism is similar to that of certain drugs used to treat neurological disorders like Alzheimer’s disease.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but can degrade over time when exposed to light and air. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on neurotransmitter levels and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive functions and mood by modulating neurotransmitter levels. At high doses, it can cause toxic effects, including neurotoxicity and behavioral changes. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification. These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells. Once inside the cells, it can accumulate in specific tissues, influencing its localization and overall bioavailability.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions.
Biological Activity
(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride is a compound of interest due to its unique bicyclic structure and the presence of a fluorine atom, which are believed to enhance its biological activity. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H14ClFN2O |
| Molecular Weight | 220.68 g/mol |
| CAS Number | 162674813 |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The fluorine atom enhances the compound's binding affinity, while the bicyclic structure contributes to its stability and selectivity for biological targets.
Key Mechanisms:
- Receptor Interaction : The compound has been shown to interact with various neurotransmitter receptors, particularly those involved in pain modulation and neuroprotection.
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, which may play a role in its therapeutic effects.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antinociceptive Effects : Studies have demonstrated that this compound can reduce pain perception in animal models, indicating potential use in pain management therapies.
- CNS Penetration : Its ability to cross the blood-brain barrier suggests it may be effective in treating central nervous system disorders.
Table 1: Summary of Biological Activities
| Activity | Effectiveness | Reference |
|---|---|---|
| Antinociceptive | Significant | |
| CNS Penetration | High | |
| Enzyme Inhibition | Moderate |
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Antinociceptive Study :
-
Neuroprotective Effects :
- A study focused on neurodegenerative disease models showed that the compound could attenuate neuronal damage, suggesting its potential as a neuroprotective agent .
- The mechanism was linked to modulation of neurotransmitter levels and reduction of oxidative stress markers.
Scientific Research Applications
Chemical Research Applications
1.1 Synthesis of Complex Organic Molecules
- The compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its bicyclic structure allows for the development of diverse derivatives that can be utilized in various chemical reactions, such as oxidation, reduction, and substitution reactions.
1.2 Chiral Auxiliary in Asymmetric Synthesis
- As a chiral auxiliary, (3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride plays a crucial role in asymmetric synthesis, enabling the production of enantiomerically pure compounds which are essential in pharmaceuticals.
Biological Research Applications
2.1 Neuropharmacology
- The compound has been shown to interact with neurotransmitter systems, influencing the release and uptake of neurotransmitters in neuronal cells. This property makes it valuable for studying neurological pathways and potential therapeutic targets for neurodegenerative diseases.
2.2 Receptor Interaction Studies
- It binds to specific receptors in the nervous system, which can be leveraged to understand receptor dynamics and drug interactions. Research indicates that it may modulate synaptic transmission, providing insights into synaptic plasticity and related disorders .
2.3 Potential Therapeutic Uses
- Preliminary studies suggest that derivatives of this compound may act as agonists for certain receptors involved in pain modulation and anxiety reduction, positioning them as potential candidates for new pharmacological therapies .
Industrial Applications
3.1 Agrochemicals Production
- The unique properties of this compound make it suitable for use in the synthesis of agrochemicals, where its stability and reactivity can enhance the efficacy of agricultural products.
3.2 Pharmaceutical Development
Comparison with Similar Compounds
Structural and Functional Differences
- Fluorine vs. Non-Fluorinated Analogs: The fluorine atom in the target compound increases electronegativity and metabolic stability compared to analogs like endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride . Fluorine’s small size and strong electron-withdrawing effects may enhance binding specificity in biological targets.
- Methanol vs. Methyl/Oxa Substituents: The hydroxymethyl group in the target compound provides hydrogen-bonding capacity, distinguishing it from (8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride (methyl group increases lipophilicity) and 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride (oxygen atom alters ring electronics) .
- Complex Ester Derivatives: Apoatropine hydrochloride (CAS: 5978-81-4) features a bulky 2-phenylpropenoate ester, enhancing anticholinergic activity but reducing solubility compared to the simpler methanol derivative .
Preparation Methods
Starting Material Preparation
- The bicyclic core, 8-azabicyclo[3.2.1]octane, can be synthesized or procured as 8-methyl-8-azabicyclo[3.2.1]octan-3-one or related ketone derivatives.
- Reduction of the ketone to the corresponding alcohol is achieved via catalytic hydrogenation using ammonium formate and palladium on carbon in methanol at room temperature overnight. This yields the 3-hydroxy derivative as a free base which is then converted to the hydrochloride salt by treatment with concentrated hydrochloric acid in ethanol, precipitating the hydrochloride salt in high yield (~78%).
Installation of Methanol Group
- The methanol group at the 3-position can be introduced by nucleophilic substitution reactions using alkoxide intermediates generated from the corresponding 3-halo or 3-mesylate derivatives.
- For example, the alkoxide of 8-azabicyclo[3.2.1]octan-3-ol, protected on nitrogen, is reacted with formaldehyde or formaldehyde equivalents under basic conditions to yield the 3-(hydroxymethyl) derivative.
- Alternative methods involve reductive amination with formaldehyde under mild acidic conditions, using formic acid as a reducing agent.
Final Salt Formation and Purification
- The free base of (3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol is converted to its hydrochloride salt by treatment with concentrated hydrochloric acid in ethanol or other suitable solvents.
- The hydrochloride salt precipitates out and can be isolated by filtration and drying.
- Purification is typically achieved by chromatography on silica gel using ethyl acetate and other solvent mixtures, or by recrystallization from appropriate solvents.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ketone reduction | Ammonium formate, Pd/C, MeOH | Room temperature | Overnight | ~78 | Catalyst filtered off, residue concentrated |
| Nitrogen protection | Boc anhydride or equivalents | 0–30 °C | 1–3 hours | High | Protects amine during fluorination |
| Fluorination | DAST or similar fluorinating agent | 0–25 °C | 1–4 hours | Moderate | Careful control to avoid over-fluorination |
| Alkoxide formation | Sodium hydride or potassium tert-butoxide in DMF | 0–25 °C | 1–3 hours | High | Generates nucleophile for substitution |
| Hydroxymethylation | Formaldehyde or paraformaldehyde, base | 25–90 °C | Several hours | Moderate | Can be done via reductive amination alternative |
| Hydrochloride salt formation | Concentrated HCl in ethanol or DCM | 0–25 °C | 1–2 hours | High | Precipitates product for isolation |
| Purification | Silica gel chromatography (ethyl acetate mixtures) | Ambient | Variable | Purity >95% | Removes impurities and side-products |
Research Findings and Analytical Data
- The compound’s identity and purity are confirmed by ^1H NMR, ^13C NMR, GC-MS, and melting point analysis.
- For example, the hydrochloride salt shows characteristic broad singlets in ^1H NMR for the amine protons and multiplets for the bicyclic methylene and methine protons.
- GC-MS data confirm the molecular ion peak consistent with the fluorinated methanol derivative.
- Chromatographic purification effectively removes side products such as unreacted starting materials and over-fluorinated species.
Q & A
Q. What in vivo models are suitable for evaluating pharmacokinetics?
- Methodology :
- Rodent Studies : Administer the compound intravenously/orally and measure plasma half-life (t½) via LC-MS.
- Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C) to track biodistribution .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported physical properties (e.g., solubility, melting point)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
